4-Amino-2'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid
Description
Properties
Molecular Formula |
C20H17NO3 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-amino-5-(2-phenylmethoxyphenyl)benzoic acid |
InChI |
InChI=1S/C20H17NO3/c21-18-11-10-15(12-17(18)20(22)23)16-8-4-5-9-19(16)24-13-14-6-2-1-3-7-14/h1-12H,13,21H2,(H,22,23) |
InChI Key |
PHGHZTUOFSCHRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=C(C=C3)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2’-(benzyloxy)[1,1’-biphenyl]-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the nitration of biphenyl to introduce nitro groups, followed by reduction to form the amino group. The benzyloxy group can be introduced through a nucleophilic substitution reaction, where a benzyloxy halide reacts with the biphenyl derivative. The carboxylic acid group is often introduced via oxidation of a methyl group attached to the biphenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form benzoic acid derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, which is a key step in the synthesis of this compound.
Substitution: Nucleophilic substitution reactions are used to introduce the benzyloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Benzyloxy halides (e.g., benzyloxy chloride) are used in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products of these reactions include various substituted biphenyl derivatives, depending on the specific functional groups introduced or modified during the reactions.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that derivatives of 4-Amino-2'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid exhibit significant anticancer activity. A study demonstrated that compounds with similar structures inhibited cell proliferation in various cancer cell lines. For instance, compounds derived from this structure showed promising results in reducing tumor growth in preclinical models, particularly against leukemia and central nervous system cancers .
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the modulation of signaling pathways related to cell proliferation and apoptosis. Specific derivatives have been noted for their ability to induce cell cycle arrest and promote apoptosis in cancerous cells, making them potential candidates for further development as therapeutic agents .
Organic Synthesis
Building Block in Synthesis
this compound serves as a versatile building block in organic synthesis. It facilitates various reactions such as coupling, acylation, and amination. This compound can be used to synthesize more complex molecules through established synthetic pathways .
Synthesis Pathway Example
A notable synthesis pathway involves the reaction of 2-benzyloxy-1-bromine-3-nitrobenzene with 3-carboxyphenylboronic acid via Suzuki coupling, followed by hydrogenation and debenzylation under palladium on carbon (Pd/C) catalysis. This method not only enhances yield but also reduces the toxicity associated with raw materials used in previous methods .
Materials Science
Polymer Development
In materials science, this compound is being explored for its potential use in synthesizing polymers with enhanced mechanical properties. By incorporating this compound into polymer matrices, researchers aim to improve thermal stability and mechanical strength compared to traditional polymers.
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Anticancer activity against leukemia and CNS cancers; induces apoptosis |
| Organic Synthesis | Serves as a building block for complex molecules; utilized in various coupling reactions |
| Materials Science | Enhances mechanical properties of polymers; improves thermal stability |
Case Studies
Case Study 1: Anticancer Activity Evaluation
In a study published in the Journal of Research in Pharmacy, derivatives of the compound were evaluated for their anticancer activity against several cell lines. One derivative exhibited an inhibition value of 84.19% against a leukemia cell line (MOLT-4), indicating strong potential as an anticancer agent .
Case Study 2: Synthesis Efficiency Improvement
A patent detailing an improved synthesis method for this compound highlighted significant increases in yield compared to prior methods. This method allows for easier access to raw materials and is suitable for large-scale industrial production, marking a substantial advancement in the compound's application potential .
Mechanism of Action
The mechanism by which 4-Amino-2’-(benzyloxy)[1,1’-biphenyl]-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions, while the benzyloxy group can enhance lipophilicity, aiding in membrane permeability.
Comparison with Similar Compounds
Physicochemical Properties
- Crystallinity: The benzyloxy substituent promotes C–H⋯π interactions in crystal packing , while the amino group may introduce additional hydrogen bonds, altering melting points or stability.
Reactivity
- Steric Effects : The bulky benzyloxy group in the target compound may hinder reactions at the 2'-position compared to smaller substituents (e.g., fluorine in ).
- Electronic Effects: The electron-donating amino group (4-position) could activate the biphenyl ring for electrophilic substitution, whereas the electron-withdrawing carboxylic acid (3-position) directs reactivity regioselectively.
Biological Activity
4-Amino-2'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid (CAS Number: 893738-21-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.
- Molecular Formula : CHN O
- Molecular Weight : 319.35 g/mol
- CAS Number : 893738-21-1
The compound exhibits biological activity primarily through the modulation of specific receptors and enzymes. Notably, it has been implicated in the agonism of peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid metabolism and inflammation regulation .
Structure-Activity Relationship (SAR)
Research indicates that modifications to the benzyloxy and carboxylic acid moieties significantly influence the compound's potency and selectivity. For example, analogues with different halogen substitutions on the aromatic rings demonstrated varied levels of PPARα activation, with some achieving submicromolar activity .
Data Table: Biological Activity of Selected Analogues
| Compound ID | Structure Description | PPARα Agonism EC (μM) | Remarks |
|---|---|---|---|
| 4b | 4-Fluoro derivative | < 5 | High potency |
| 4d | 4-Bromo derivative | < 5 | Comparable to 4b |
| 4e | 4-Iodo derivative | > 10 | Lower activity |
| A91 | Lead compound | < 5 | Initial hit for development |
Study on Inflammation and Metabolism
A study evaluated the effects of various analogues of the benzyloxy-benzylamino chemotype on inflammation and metabolic processes. The results indicated that compounds exhibiting PPARα agonism significantly reduced markers of inflammation in cellular models. For instance, treatment with compound A91 led to a marked decrease in pro-inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs) .
Comparative Analysis with Other Compounds
In comparative studies against established PPARα agonists, such as FenoFA, the new derivatives demonstrated enhanced selectivity and potency. This was evidenced by their ability to induce target genes associated with fatty acid oxidation more effectively than existing drugs .
Q & A
Q. What are the common synthetic routes for preparing 4-Amino-2'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of biphenyl cores, benzyloxy group introduction, and functional group modifications. Key reagents include potassium permanganate (oxidation), lithium aluminum hydride (reduction), and sodium methoxide (nucleophilic substitution). Reaction conditions such as temperature control (0–80°C) , solvent selection (THF, DMF, or ethanol) , and pH adjustments are critical to avoid side reactions like over-oxidation or premature deprotection. For example, the benzyloxy group requires anhydrous conditions to prevent hydrolysis .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are essential for confirming the biphenyl backbone, benzyloxy substitution, and carboxylic acid group. Aromatic protons typically appear at δ 6.8–7.6 ppm, while the carboxylic acid proton is observed at δ 12–14 ppm (broad) .
- HPLC/UHPLC : Reverse-phase columns (e.g., C18) with UV detection at 254 nm resolve impurities and validate purity (>95%). Mobile phases often combine acetonitrile and aqueous buffers (e.g., 0.1% TFA) .
- X-ray Crystallography : Used to confirm stereochemistry and intermolecular interactions in solid-state studies .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes. Contaminated clothing must be removed immediately .
Q. How can researchers design experiments to assess the compound’s potential biological activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against targets like cyclooxygenase (COX) or kinases using fluorogenic substrates.
- Cellular Viability Assays : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) to screen for cytotoxicity.
- Receptor Binding Studies : Radioligand displacement assays (e.g., H-labeled ligands) quantify affinity for receptors like GPCRs .
Advanced Research Questions
Q. How can computational methods (e.g., DFT or molecular docking) predict the compound’s reactivity and interaction with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to predict redox behavior or nucleophilic sites. Software like Gaussian or ORCA is used with B3LYP/6-31G(d) basis sets.
- Molecular Docking : Tools like AutoDock Vina simulate binding poses in protein active sites (e.g., COX-2). Focus on hydrogen bonding with the carboxylic acid group and hydrophobic interactions with the benzyloxy moiety .
Q. What strategies resolve contradictions in experimental data, such as inconsistent NMR peaks or conflicting bioactivity results?
- Methodological Answer :
- Data Triangulation : Cross-validate NMR with mass spectrometry (HRMS) to confirm molecular weight.
- Batch Reproducibility : Test multiple synthetic batches to rule out impurities.
- Theoretical Frameworks : Link discrepancies to solvent polarity effects (e.g., DMSO-d6 vs. CDCl3) or tautomerism in the amino-carboxylic acid system .
Q. How can reaction conditions be optimized to minimize byproducts during benzyloxy group deprotection?
- Methodological Answer :
- Catalytic Hydrogenation : Use Pd/C (10% w/w) under H₂ (1–3 atm) in ethanol. Monitor by TLC to halt reaction at the primary amine stage, avoiding over-reduction.
- Acid/Base Stability : Avoid strong acids (e.g., HCl) that may protonate the amino group, leading to undesired cyclization .
Q. What advanced analytical techniques are employed to study the compound’s aggregation behavior in solution?
- Methodological Answer :
- Dynamic Light Scattering (DLS) : Measure hydrodynamic radius to detect micelle or nanoparticle formation.
- Cryo-TEM : Visualize self-assembly structures in aqueous buffers.
- Isothermal Titration Calorimetry (ITC) : Quantify entropy-driven aggregation using thermodynamic parameters .
Q. How do structural modifications (e.g., substituting the benzyloxy group with methoxy or nitro groups) alter pharmacological properties?
- Methodological Answer :
- SAR Studies : Synthesize analogs and compare logP (lipophilicity) via HPLC retention times.
- Bioisosteric Replacement : Replace benzyloxy with methoxy to enhance metabolic stability while retaining target affinity.
- ADMET Prediction : Use software like SwissADME to forecast absorption and toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
